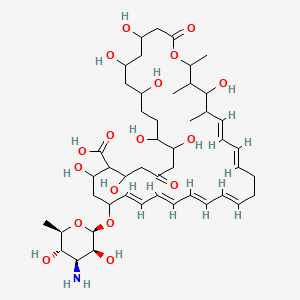

(21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nystatin dihydrate is a polyene antifungal compound primarily used to treat fungal infections caused by Candida species. It is a derivative of nystatin, which was discovered in 1950 by Rachel Fuller Brown and Elizabeth Lee Hazen. Nystatin dihydrate is known for its broad-spectrum fungicidal and fungistatic activity against various yeasts and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nystatin dihydrate is synthesized from the bacterium Streptomyces noursei. The production process involves the fermentation of Streptomyces noursei, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of nystatin .

Industrial Production Methods

Industrial production of nystatin dihydrate involves large-scale fermentation of Streptomyces noursei. The fermentation broth is then subjected to various extraction and purification steps to isolate nystatin. The purified nystatin is then converted to its dihydrate form by crystallization from an appropriate solvent .

Chemical Reactions Analysis

Types of Reactions

Nystatin dihydrate undergoes several types of chemical reactions, including:

Oxidation: Nystatin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the structure of nystatin, potentially altering its antifungal properties.

Substitution: Nystatin can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of nystatin dihydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol, ethanol, and chloroform .

Major Products Formed

The major products formed from the chemical reactions of nystatin dihydrate depend on the specific reaction conditions. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Nystatin dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of polyene antifungals.

Biology: Employed in research on fungal cell membrane permeability and the role of ergosterol in fungal cells.

Medicine: Extensively used in clinical research to develop new antifungal therapies and to study the efficacy of nystatin in treating various fungal infections.

Industry: Utilized in the development of antifungal coatings and materials for medical devices

Mechanism of Action

Nystatin dihydrate exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the cell membrane, forming pores that allow the leakage of intracellular contents. The resulting loss of essential cellular components leads to cell death. Nystatin’s selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol, the primary sterol in mammalian cell membranes .

Comparison with Similar Compounds

Nystatin dihydrate is often compared with other polyene antifungals, such as amphotericin B and natamycin. While all these compounds share a similar mechanism of action, nystatin dihydrate is unique in its specific binding affinity and spectrum of activity.

Similar Compounds

Amphotericin B: Another polyene antifungal with a broader spectrum of activity but higher toxicity.

Natamycin: A polyene antifungal used primarily in the food industry as a preservative

Nystatin dihydrate stands out due to its specific use in treating Candida infections and its relatively lower toxicity compared to amphotericin B.

Properties

Molecular Formula |

C47H75NO17 |

|---|---|

Molecular Weight |

926.1 g/mol |

IUPAC Name |

(21E,23E,25E,27E,31E,33E)-20-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxo-1-oxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-35(65-47-45(60)42(48)44(59)30(4)64-47)26-39(56)41(46(61)62)38(55)24-34(52)23-37(54)36(53)20-19-31(49)21-32(50)22-33(51)25-40(57)63-29(3)28(2)43(27)58/h5-6,8,10-18,27-33,35-39,41-45,47,49-51,53-56,58-60H,7,9,19-26,48H2,1-4H3,(H,61,62)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27?,28?,29?,30-,31?,32?,33?,35?,36?,37?,38?,39?,41?,42+,43?,44-,45+,47+/m1/s1 |

InChI Key |

ZDFDJJJGIRGMBE-YMRVYQTRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C(C(/C=C/C=C/CC/C=C/C=C/C=C/C=C2)C)O)C)C)O)O)O)O)O)O)C(=O)O)O)O)N)O |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

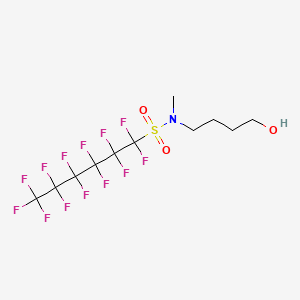

![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)